molecular formula C27H38N6O9S B1587369 Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate CAS No. 70967-91-8

Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Cat. No. B1587369
CAS RN: 70967-91-8
M. Wt: 622.7 g/mol
InChI Key: LUUQUDLEABXXQL-UHFFFAOYSA-N
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Description

Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C27H38N6O9S and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is involved in complex synthesis processes, such as the condensation of methyl 4-oxobutanoate with other compounds to afford synthetically valuable pyrroles, indicating its utility in the synthesis of heterocyclic compounds and its potential applications in medicinal chemistry and materials science (Drinan & Lash, 1994).
  • It plays a role in the study of kinetic reactions, such as the aminolysis of sulfamate esters, providing insights into reaction mechanisms and the influence of substituents on reaction rates, which could be useful in designing more efficient synthetic routes (Spillane et al., 2001).
  • In the context of carbene complexes, it is used for the synthesis of cyclopropylacetic acid derivatives, showcasing its importance in the development of novel organic compounds with potential applications in drug development and agrochemicals (Papagni et al., 2001).

Anticancer Activity

  • It has been utilized in the synthesis of polysubstituted 4H-pyran derivatives, which were evaluated for their anticancer activity, indicating its role in the discovery of new therapeutic agents (Hadiyal et al., 2020).

Photopolymerization

  • A derivative of this compound has been proposed as a photoiniferter, decomposing under UV irradiation to generate radicals, which is relevant in the field of polymer chemistry for the development of light-sensitive materials (Guillaneuf et al., 2010).

Spin-Crossover Materials

  • Its sulfanyl-substituted derivatives have been explored in the design of iron(II) complexes exhibiting spin-crossover behavior, with potential applications in molecular electronics and as sensors (Cook et al., 2015).

Molecular Docking and Biological Studies

  • Investigations into the vibrational, structural, electronic, and optical properties of related compounds have provided insights into their potential as nonlinear optical materials and their biological activities, highlighting the versatility of this compound in various scientific research fields (Vanasundari et al., 2018).

properties

IUPAC Name

methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUQUDLEABXXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404147
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

CAS RN

70967-91-8
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

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